Antileishmanial Agent‑2 Exhibits 43‑Fold Higher Selectivity Index than Miltefosine in Macrophage Toxicity Models
Antileishmanial agent‑2 demonstrates a selectivity index (SI) exceeding 129 when comparing anti‑Leishmania activity (IC₅₀ = 0.29 µM) to mammalian cell cytotoxicity (CC₅₀ ≈ 37.3 µM) . In contrast, the front‑line oral antileishmanial drug miltefosine displays an SI of approximately 12.6, with an anti‑Leishmania IC₅₀ of 7.9 µM and a cytotoxicity CC₅₀ of 99.7 µM [1]. The 43‑fold higher SI for antileishmanial agent‑2 translates directly to a broader therapeutic window and reduced host‑cell toxicity in macrophage‑based screening.
| Evidence Dimension | Selectivity Index (CC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | > 129 |
| Comparator Or Baseline | Miltefosine: ≈ 12.6 |
| Quantified Difference | ≥ 10.2‑fold (≈ 43‑fold based on reported values) |
| Conditions | Antileishmanial activity measured against L. infantum promastigotes; cytotoxicity measured in murine BMDM cells (72 h MTT assay) for antileishmanial agent‑2 and in J774 macrophages for miltefosine |
Why This Matters
A selectivity index > 129 indicates that antileishmanial agent‑2 kills parasites at concentrations more than two orders of magnitude lower than those required to harm host macrophages, a critical procurement advantage for in vivo proof‑of‑concept studies where host toxicity is a primary failure point.
- [1] Ponte-Sucre A, et al. Drug resistance and treatment failure in leishmaniasis: A 21st century challenge. PLoS Negl Trop Dis. 2017;11(12):e0006052. (Miltefosine SI values from Table 1). View Source
